molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Cat. No. B018756
CAS RN: 87184-99-4
M. Wt: 204.38 g/mol
InChI Key: IJEMXJANZPVITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09265734B2

Procedure details

To a solution of butane-1,4-diol (180.0 g, 2.0 mol), triethylamine (242.4 g, 2.4 mol) in DCM (1500 mL) was dropwised tert-butylchlorodimethylsilane (306 g, 2.03 mol) in 500 mL DCM, the mixture was stirred for about 1 hr at 0° C., then was warmed at RT for overnight. the reaction was washed with water (500 mL×3) and brine (500×3 mL), dried over Na2SO4 and concentrated to give the desired compound of 4-(tert-butyl dimethylsilyl oxy) butan-1-ol
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
242.4 g
Type
reactant
Reaction Step Two
Quantity
306 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[C:14]([Si:18](Cl)([CH3:20])[CH3:19])([CH3:17])([CH3:16])[CH3:15]>C(Cl)Cl>[Si:18]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
242.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
306 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 hr at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed at RT for overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction was washed with water (500 mL×3) and brine (500×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.